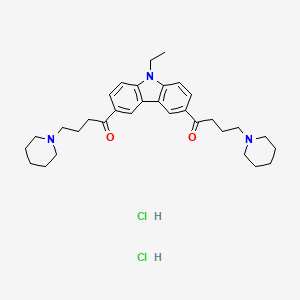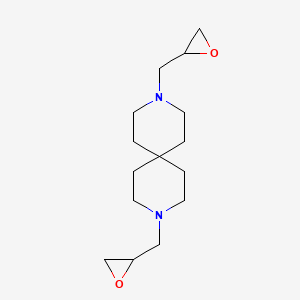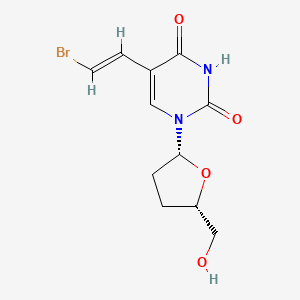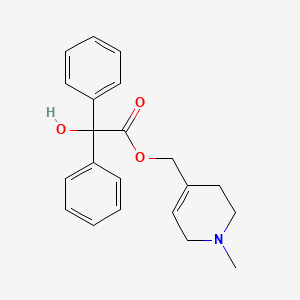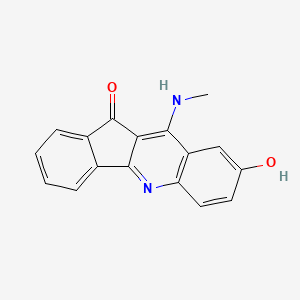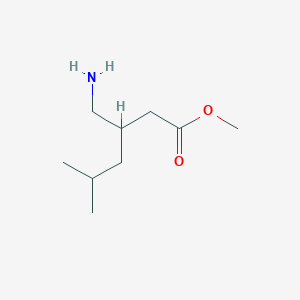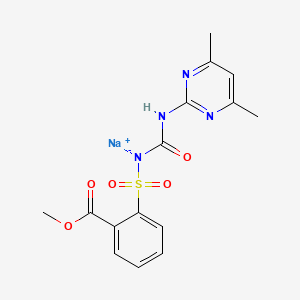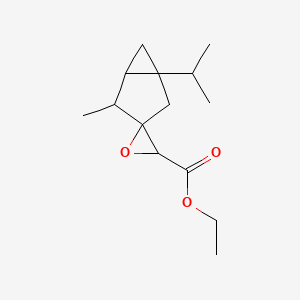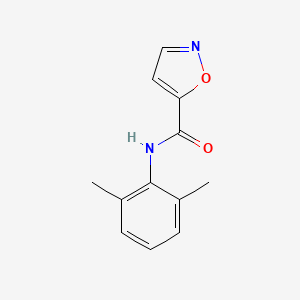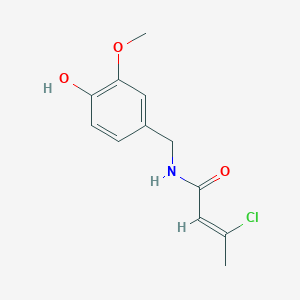
3-Chloro-N-vanillylcrotonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-vanillylcrotonamide is a chemical compound with the molecular formula C12-H14-Cl-N-O3 and a molecular weight of 255.72 g/mol It is known for its unique structure, which includes a vanillyl group and a crotonamide moiety
Méthodes De Préparation
The synthesis of 3-Chloro-N-vanillylcrotonamide can be achieved through several synthetic routes. One common method involves the reaction of vanillin with crotonic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve continuous flow synthesis to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Chloro-N-vanillylcrotonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3-Chloro-N-vanillylcrotonamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chloro-N-vanillylcrotonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
3-Chloro-N-vanillylcrotonamide can be compared with other similar compounds, such as:
3-Chloro-N,N-dimethylpropanamide: This compound has a similar chloro group but differs in its amide structure.
4-Chloro-3-methylphenol: Known for its disinfectant properties, this compound shares the chloro group but has a different aromatic structure.
3-Chloro-N-(cyclopropylmethyl)aniline: This compound has a similar chloro group but differs in its amine structure.
The uniqueness of this compound lies in its combination of the vanillyl and crotonamide moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
101030-70-0 |
|---|---|
Formule moléculaire |
C12H14ClNO3 |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
(Z)-3-chloro-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H14ClNO3/c1-8(13)5-12(16)14-7-9-3-4-10(15)11(6-9)17-2/h3-6,15H,7H2,1-2H3,(H,14,16)/b8-5- |
Clé InChI |
ZZMHVRRVQFYAEQ-YVMONPNESA-N |
SMILES isomérique |
C/C(=C/C(=O)NCC1=CC(=C(C=C1)O)OC)/Cl |
SMILES canonique |
CC(=CC(=O)NCC1=CC(=C(C=C1)O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



